5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide
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Overview
Description
5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide is a chemical compound with the molecular formula C9H8BrClN2O and a molecular weight of 275.53 g/mol . This compound is known for its unique structure, which includes a bromine and chlorine atom attached to a pyridine ring, along with a cyclopropyl group and a carboxamide functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-6-chloropyridine and cyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyridin-2-amine: This compound shares a similar pyridine ring structure with bromine and chlorine substituents.
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, have diverse biological activities and are structurally similar in terms of aromaticity.
Uniqueness
5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide is unique due to its combination of a cyclopropyl group and a carboxamide functional group attached to the pyridine ring. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O/c10-7-3-5(4-12-8(7)11)9(14)13-6-1-2-6/h3-4,6H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLLWQBRKMECCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(N=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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